![molecular formula C15H13N3O B14174762 2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one CAS No. 923569-75-9](/img/structure/B14174762.png)
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The choice of solvents and purification methods also plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyrido[2,3-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
6,8-Dimethyl-3-chloropyrimido[4,5-c]pyridazin-5,7(6H,8H)dione: Another pyridazine derivative with different substituents.
Uniqueness
2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Properties
CAS No. |
923569-75-9 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2,4-dimethyl-5-phenyl-7H-pyrido[2,3-d]pyridazin-8-one |
InChI |
InChI=1S/C15H13N3O/c1-9-8-10(2)16-14-12(9)13(17-18-15(14)19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,18,19) |
InChI Key |
GCYFTKWIMBLHFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NNC2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)

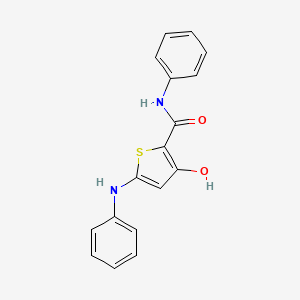
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
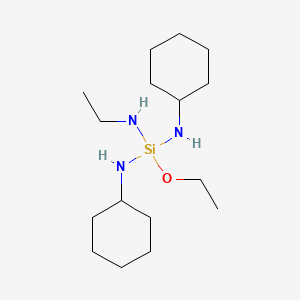
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
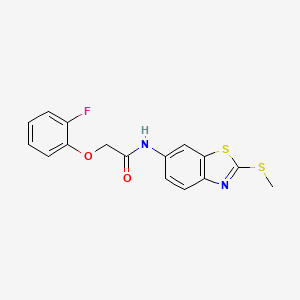
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
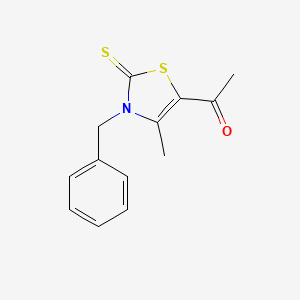
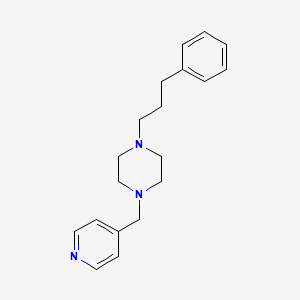

![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
